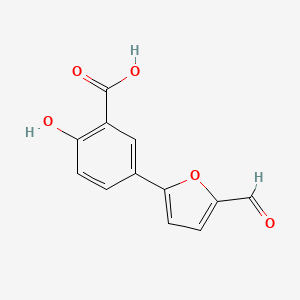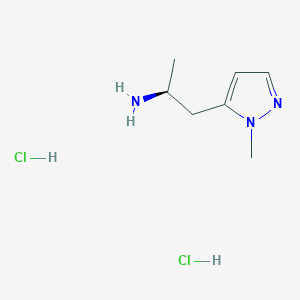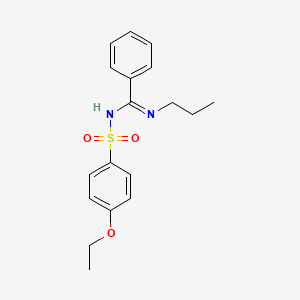![molecular formula C21H20FN3O3S B2991099 1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide CAS No. 866844-18-0](/img/structure/B2991099.png)
1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide is a synthetic compound with significant interest in various fields due to its unique chemical structure and potential applications. This compound features a combination of quinoline and piperidine moieties, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide typically involves multi-step reactions starting with the quinoline derivative. Common methods include:
Nucleophilic Substitution: : Introduction of the fluoro group onto the quinoline ring, usually using a halogenated quinoline precursor.
Sulfonylation: : Attachment of the benzenesulfonyl group through electrophilic aromatic substitution, using reagents like benzenesulfonyl chloride.
Amidation: : Formation of the piperidine-4-carboxamide structure through the reaction of piperidine with appropriate carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: : Traditional chemical synthesis in large reactors.
Flow Chemistry: : Continuous flow techniques that enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the fluoroquinoline moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: : Halogenated precursors and strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: : Quinoline N-oxides.
Reduction: : Amino derivatives.
Substitution: : Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Building Blocks: : Used as a precursor in the synthesis of more complex molecules.
Catalysis: : Potentially used as a ligand in catalytic processes.
Biology
Enzyme Inhibition: : Studied for its ability to inhibit specific enzymes.
Antibacterial Agents: : Potentially effective against certain bacterial strains.
Medicine
Drug Development: : Investigated as a lead compound for developing new pharmaceuticals.
Therapeutic Uses:
Industry
Material Science: : Utilized in the development of new materials with unique properties.
Chemical Manufacturing: : Important in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets:
Enzyme Interaction: : Inhibits key enzymes by binding to their active sites.
Pathways Involved: : Modulates signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Unique Features
The combination of quinoline, piperidine, and benzenesulfonyl groups makes it structurally unique.
The fluoro substitution enhances its biological activity and stability.
Similar Compounds
1-[3-(Benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide: : Lacks the fluoro group but has similar structural features.
6-Fluoroquinoline derivatives: : Share the quinoline core but with different substituents.
Piperidine-4-carboxamide derivatives: : Similar piperidine structure but vary in the attached functional groups.
This compound presents a wealth of opportunities for scientific exploration and industrial application. Its unique structure and versatile reactivity make it a fascinating subject for ongoing research. If there's a specific area you'd like to dive deeper into, just let me know!
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c22-15-6-7-18-17(12-15)20(25-10-8-14(9-11-25)21(23)26)19(13-24-18)29(27,28)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGBHIWFJJTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2991018.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)

![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)

![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)
![2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2991036.png)
![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
![6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2991038.png)
![4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991039.png)
